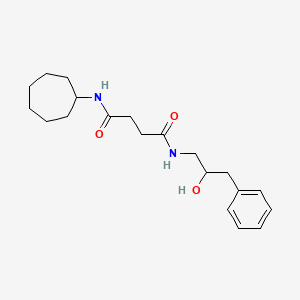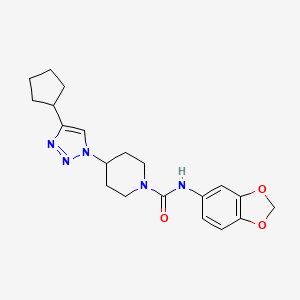
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and physiology.
作用机制
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide increases the levels of GABA, which can have a range of effects on behavior and physiology. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can reduce the activity of neurons in certain areas of the brain, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has a range of biochemical and physiological effects on the brain and body. As mentioned, it can increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. Additionally, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has been shown to increase the levels of certain hormones, such as oxytocin, which plays a role in social bonding and trust.
实验室实验的优点和局限性
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, meaning that it can be used to specifically target this enzyme without affecting other enzymes or neurotransmitters. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also limitations to its use. For example, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can have off-target effects on other enzymes and neurotransmitters at high concentrations, which can complicate interpretation of results.
未来方向
There are several future directions for research on 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for epilepsy. Studies have shown that 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has anticonvulsant effects in animal models, and it may be a promising candidate for further development as an antiepileptic drug. Additionally, research on 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide's effects on social behavior and trust may have implications for the treatment of psychiatric disorders such as autism and schizophrenia. Finally, further studies on 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide's mechanism of action and off-target effects may lead to a better understanding of the role of GABA and other neurotransmitters in the brain.
合成方法
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of cyclohexyl isocyanate with trans-4-hydroxycyclohexylamine to form the intermediate compound N-(trans-4-hydroxycyclohexyl)carbamic acid cyclohexyl ester. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide.
科学研究应用
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can increase the levels of GABA in the brain, leading to a range of effects on behavior and physiology. For example, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. It has also been shown to have anxiolytic effects, reducing anxiety and stress in animal models.
属性
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(4-hydroxycyclohexyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-15-10-8-14(9-11-15)19-17(22)16-7-4-12-20(16)18(23)13-5-2-1-3-6-13/h13-16,21H,1-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJHIANSRWFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5903750.png)
![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5903816.png)

![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)